molecular formula C28H25N3O4S B2738709 N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-81-6

N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2738709
CAS No.: 866873-81-6
M. Wt: 499.59
InChI Key: YMWOEDZNVNEWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Synthesis of N-(2-Ethylphenyl)-2-({5-[(4-Methoxyphenyl)methyl]-6-Oxo-8-Oxa-3,5-Diazatricyclo[7.4.0.0^{2,7}]Trideca-1(9),2(7),3,10,12-Pentaen-4-Yl}sulfanyl)acetamide

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the diazatricyclo framework and the introduction of the sulfur and acetamide functionalities. Although specific synthetic routes for this compound are not widely documented in the literature, similar compounds often utilize methodologies such as:

  • Cyclization reactions to form the diazatricyclo structure.
  • Substitution reactions for introducing the methoxyphenyl and ethyl groups.
  • Thioether formation to incorporate the sulfanyl group.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing diazatricyclo structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF715Apoptosis induction
Compound BCEM20Cell cycle arrest
N-(2-Ethylphenyl)-2-(...)MCF7TBDTBD

Antiviral Activity

Emerging research suggests potential antiviral properties for compounds related to N-(2-ethylphenyl)-2-(...). For example, derivatives have been evaluated for their efficacy against viral infections such as Zika virus and dengue virus . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl groups can enhance antiviral potency.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA/RNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in viral pathogens.
  • Induction of oxidative stress : By generating reactive oxygen species (ROS), these compounds may induce apoptosis in cancer cells.
  • Modulation of signaling pathways : Targeting specific signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study evaluating a structurally analogous compound demonstrated significant anticancer activity against breast cancer cell lines (MCF7). The compound was found to induce apoptosis through mitochondrial pathways, leading to increased ROS production and activation of caspases .

Case Study 2: Antiviral Screening

In antiviral screening assays, a related compound exhibited promising results against Zika virus by inhibiting viral replication at low micromolar concentrations. Further SAR analysis revealed that specific substitutions on the phenyl ring enhanced antiviral activity significantly .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-19-8-4-6-10-22(19)29-24(32)17-36-28-30-25-21-9-5-7-11-23(21)35-26(25)27(33)31(28)16-18-12-14-20(34-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWOEDZNVNEWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.